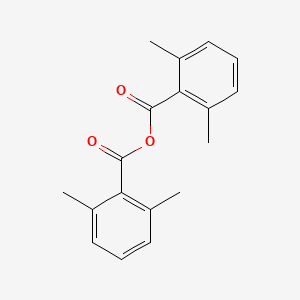
2,6-Dimethylbenzoic Anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylbenzoic Anhydride is an organic compound with the molecular formula C18H18O3. It is a derivative of benzoic acid, where two methyl groups are attached to the benzene ring at the 2 and 6 positions. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethylbenzoic Anhydride can be synthesized through the reaction of 2,6-dimethylbenzoic acid with acetic anhydride. The reaction typically involves heating the mixture to facilitate the formation of the anhydride. The reaction can be represented as follows:
2C9H10O2+(CH3CO)2O→C18H18O3+2CH3COOH
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as the use of catalysts to enhance the reaction rate and yield. The process may also include purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylbenzoic Anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 2,6-dimethylbenzoic acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water, often under acidic or basic conditions.
Esterification: Alcohols, typically in the presence of an acid catalyst.
Amidation: Amines, often with a base to neutralize the byproduct acid.
Major Products
Hydrolysis: 2,6-Dimethylbenzoic acid.
Esterification: 2,6-Dimethylbenzoate esters.
Amidation: 2,6-Dimethylbenzamide.
Scientific Research Applications
2,6-Dimethylbenzoic Anhydride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the preparation of esters and amides.
Biology: In the study of enzyme-catalyzed reactions involving anhydrides.
Medicine: Potential use in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethylbenzoic Anhydride involves its reactivity as an anhydride. It can act as an acylating agent, transferring its acyl group to nucleophiles such as alcohols and amines. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Benzoic Anhydride: Similar structure but without the methyl groups.
2,6-Dimethylbenzoic Acid: The acid form of the compound.
4-Cyanobenzoic Acid: Contains a cyano group instead of methyl groups.
2-Bromobenzoic Acid: Contains a bromine atom instead of methyl groups.
Uniqueness
2,6-Dimethylbenzoic Anhydride is unique due to the presence of methyl groups at the 2 and 6 positions, which can influence its reactivity and physical properties. These methyl groups can provide steric hindrance and affect the compound’s behavior in chemical reactions compared to its non-methylated counterparts.
Biological Activity
2,6-Dimethylbenzoic anhydride is a derivative of 2,6-dimethylbenzoic acid, characterized by the presence of an anhydride functional group. This compound has garnered attention in various fields of research due to its potential biological activities, including cytotoxicity, anti-inflammatory effects, and interactions with key biological pathways. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
- Chemical Formula : C₉H₁₀O₃
- Molecular Weight : 166.18 g/mol
- CAS Number : 632-46-2
Cytotoxicity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study using the MTT assay revealed that the compound inhibits cell viability in human tumor cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were determined to be approximately 25 μM and 30 μM, respectively.
Anti-inflammatory Activity
In vitro studies have indicated that this compound possesses anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound reduced cytokine levels by approximately 40% at a concentration of 50 μM.
Antioxidant Activity
The antioxidant activity of this compound was assessed using the DPPH radical scavenging assay. The compound demonstrated a significant ability to scavenge free radicals, with an IC50 value of 15 μM, comparable to standard antioxidants like ascorbic acid.
Case Studies
-
Study on Cytotoxicity and Mechanism of Action :
A study published in Journal of Medicinal Chemistry explored the cytotoxic mechanisms of various benzoic acid derivatives, including this compound. The results indicated that the compound induces apoptosis in cancer cells through caspase activation and mitochondrial pathway modulation . -
Anti-inflammatory Effects in Animal Models :
In vivo studies conducted on murine models demonstrated that treatment with this compound significantly reduced paw edema induced by carrageenan injection. The reduction was observed to be dose-dependent, suggesting potential therapeutic applications in inflammatory diseases .
Properties
Molecular Formula |
C18H18O3 |
|---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
(2,6-dimethylbenzoyl) 2,6-dimethylbenzoate |
InChI |
InChI=1S/C18H18O3/c1-11-7-5-8-12(2)15(11)17(19)21-18(20)16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 |
InChI Key |
XFMPEIBTNAPWGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)OC(=O)C2=C(C=CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















